N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H19FN4O5S and its molecular weight is 422.43. The purity is usually 95%.
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Scientific Research Applications
Catalytic N-Arylation of Oxazolidinones
Research by Bhunia, De, and Ma (2022) discussed the use of oxazolidinones in catalytic N-arylation processes, highlighting their utility in synthesizing diverse N-arylation products. This process benefits from excellent chemoselectivity and tolerance of a wide range of functional groups, emphasizing the versatility of oxazolidinones in chemical synthesis (Bhunia, De, & Ma, 2022).
Oxazolidinone Antibacterial Agents
Oxazolidinones have shown promise as antibacterial agents. A study on novel oxazolidinone antibacterial candidates revealed the potential for treating infections caused by Gram-positive bacteria, including resistant strains. This research underscores the significance of oxazolidinone derivatives in addressing the challenge of antibiotic resistance (Zurenko et al., 1996).
Large-Scale Synthesis of Oxazolidinones
The development of environmentally benign and cost-effective synthetic routes for oxazolidinone derivatives has been a focus of research, demonstrating the feasibility of large-scale production. Such advancements are crucial for the pharmaceutical industry, highlighting the practical aspects of synthesizing oxazolidinone-based compounds (Yang et al., 2014).
Sulfonamide Derivatives
Sulfonamide derivatives have been explored for their potential in creating new heterocyclic compounds with antibacterial properties. The synthesis and evaluation of such compounds reinforce the role of sulfonamide moieties in developing new therapeutic agents (Azab, Youssef, & El‐Bordany, 2013).
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5S/c19-14-1-3-15(4-2-14)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-13-5-7-20-8-6-13/h1-8,16H,9-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCRZMLLCFZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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